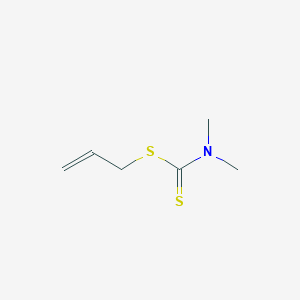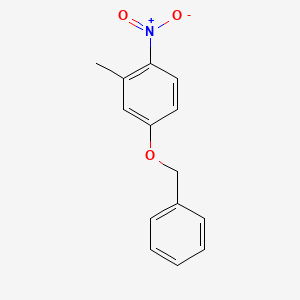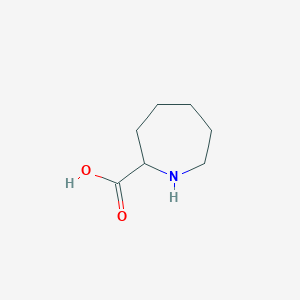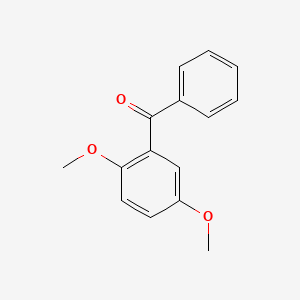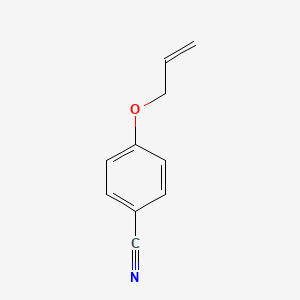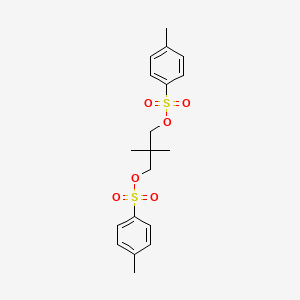
1,3-Bis(tosyloxy)-2,2-dimethylpropane
Overview
Description
1,3-Bis(tosyloxy)-2,2-dimethylpropane is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of two tosylate groups attached to a 2,2-dimethylpropane backbone. Tosylate groups are derived from p-toluenesulfonic acid and are commonly used as leaving groups in organic synthesis due to their stability and ability to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tosyloxy)-2,2-dimethylpropane can be synthesized through the tosylation of 2,2-dimethylpropane-1,3-diol. The reaction typically involves the following steps:
Starting Material: 2,2-Dimethylpropane-1,3-diol.
p-Toluenesulfonyl chloride (tosyl chloride), pyridine or triethylamine as a base.Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
The general reaction scheme is as follows:
2,2-Dimethylpropane-1,3-diol+2p-Toluenesulfonyl chloride→this compound+2Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2,2-dimethylpropane-1,3-diol and p-toluenesulfonyl chloride.
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Purification: Purification of the product through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tosyloxy)-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate groups act as good leaving groups, allowing nucleophiles to replace them.
Elimination Reactions: Under basic conditions, elimination of the tosylate groups can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, alkoxides, and amines.
Bases: Sodium hydroxide, potassium tert-butoxide.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, ethers, and amines can be formed.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Scientific Research Applications
1,3-Bis(tosyloxy)-2,2-dimethylpropane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of pharmaceutical compounds and drug candidates.
Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups.
Bioconjugation: Used in the conjugation of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 1,3-Bis(tosyloxy)-2,2-dimethylpropane primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate groups are electron-withdrawing, making the carbon atoms they are attached to more electrophilic and susceptible to nucleophilic attack. This facilitates the displacement of the tosylate groups by nucleophiles or the formation of alkenes through elimination.
Comparison with Similar Compounds
1,3-Bis(tosyloxy)-2,2-dimethylpropane can be compared with other similar compounds, such as:
1,3-Dibromo-2,2-dimethylpropane: Similar structure but with bromine atoms instead of tosylate groups. It is also used in nucleophilic substitution reactions but has different reactivity and leaving group properties.
1,3-Dichloro-2,2-dimethylpropane: Contains chlorine atoms as leaving groups. It is less reactive than the tosylate derivative but still useful in organic synthesis.
1,3-Dimesyl-2,2-dimethylpropane: Contains mesylate groups (derived from methanesulfonic acid) as leaving groups. It has similar reactivity to the tosylate derivative but with different solubility and handling properties.
The uniqueness of this compound lies in the stability and reactivity of the tosylate groups, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6S2/c1-15-5-9-17(10-6-15)26(20,21)24-13-19(3,4)14-25-27(22,23)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISGCCLDDOYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295012 | |
| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22308-12-9 | |
| Record name | 22308-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


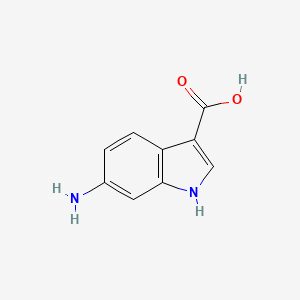
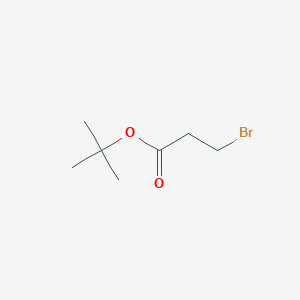
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
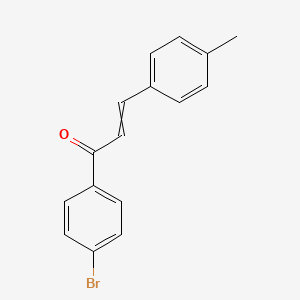
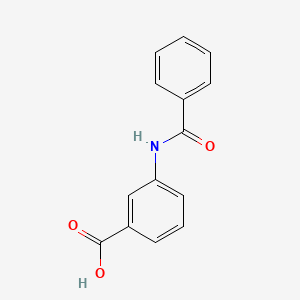
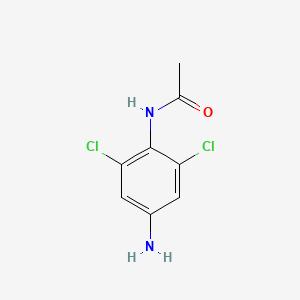
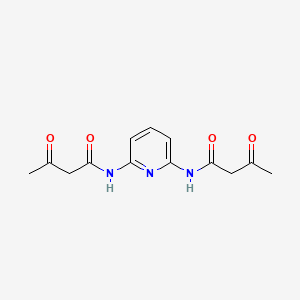
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

